molecular formula C22H21ClN2O3 B2586378 N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide CAS No. 1043210-95-2

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide

Cat. No.: B2586378
CAS No.: 1043210-95-2
M. Wt: 396.87
InChI Key: UOIPYTCCIPXSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a chlorinated position, along with two methoxyphenyl groups attached to an ethyl chain. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloropyridine-4-carboxylic acid with 1,2-bis(4-methoxyphenyl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carboxamide group would produce the corresponding amine.

Scientific Research Applications

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. For instance, the carboxamide group may form hydrogen bonds with active sites of enzymes, while the methoxyphenyl groups could engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,2-bis(4-methoxyphenyl)ethyl]-2-bromopyridine-4-carboxamide
  • N-[1,2-bis(4-methoxyphenyl)ethyl]-2-fluoropyridine-4-carboxamide
  • N-[1,2-bis(4-methoxyphenyl)ethyl]-2-iodopyridine-4-carboxamide

Uniqueness

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its halogenated analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-27-18-7-3-15(4-8-18)13-20(16-5-9-19(28-2)10-6-16)25-22(26)17-11-12-24-21(23)14-17/h3-12,14,20H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIPYTCCIPXSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.